molecular formula C25H30N4O3S B2707600 Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021252-25-4

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2707600
CAS No.: 1021252-25-4
M. Wt: 466.6
InChI Key: IAUBXSVMQLNOBF-UHFFFAOYSA-N
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Description

The compound Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic molecule featuring:

  • A tetrahydroquinazoline core with 4-oxo and 2-thioxo substitutions.
  • A piperazine ring substituted with 3-methyl and m-tolyl groups, connected via a propyl linker.
  • A methyl carboxylate group at position 7.

The tetrahydroquinazoline scaffold is known for pharmacological relevance, particularly in kinase inhibition and CNS modulation . The piperazine moiety may enhance bioavailability and receptor interaction, as seen in neuroactive compounds . The thioxo group (C=S) could improve metabolic stability compared to carbonyl analogs .

Properties

CAS No.

1021252-25-4

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6

IUPAC Name

methyl 3-[3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]propyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H30N4O3S/c1-17-6-4-7-20(14-17)28-13-12-27(16-18(28)2)10-5-11-29-23(30)21-9-8-19(24(31)32-3)15-22(21)26-25(29)33/h4,6-9,14-15,18H,5,10-13,16H2,1-3H3,(H,26,33)

InChI Key

IAUBXSVMQLNOBF-UHFFFAOYSA-N

SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)CCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

Methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydroquinazoline core with various substituents. Its molecular formula is C25H30N4O2SC_{25}H_{30}N_4O_2S with a molecular weight of approximately 430.6 g/mol. The presence of the piperazine moiety suggests potential interactions with neurotransmitter systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that this class of compounds can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer). The half-maximal inhibitory concentration (IC50) values ranged from 5 to 20 µM across different cell lines .
  • Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspase pathways and cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis showing an increase in sub-G1 populations in treated cells .

Topoisomerase Inhibition

This compound has been identified as a potential inhibitor of topoisomerase II enzymes. This inhibition leads to DNA damage and contributes to its anticancer effects:

Activity IC50 (µM) Cell Line
Topoisomerase II Inhibition20Various Cancer Lines
Apoptosis InductionN/AMCF-7, A2780

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study reported that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration) compared to control groups. Mechanistic studies indicated that the compound activated caspase-dependent pathways leading to apoptosis .
  • Animal Model Studies : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor growth compared to untreated controls. Tumor size measurements indicated a decrease of approximately 50% after two weeks of treatment .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research and development:

  • Anticancer Activity : Recent studies have shown that derivatives of similar structures exhibit significant antiproliferative effects against various human cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) . The mechanism often involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. Compounds that inhibit this enzyme can induce apoptosis in cancer cells .
  • Antidepressant Effects : Compounds containing piperazine moieties have been studied for their potential antidepressant properties. The piperazine ring is known to interact with serotonin receptors, which are critical in mood regulation . This suggests that the compound may have psychotropic effects worth investigating.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy and safety of new drugs. The presence of the piperazine group and the tetrahydroquinazoline scaffold are key features influencing biological activity:

Structural Feature Activity
Piperazine RingEnhances interaction with neurotransmitter receptors
TetrahydroquinazolineAssociated with anticancer properties via topoisomerase inhibition
Carboxylate GroupMay influence solubility and bioavailability

Case Study 1: Antiproliferative Activity

A study evaluated several derivatives of tetrahydroquinazolines against multiple human cancer cell lines. The results indicated that specific modifications to the piperazine substituents significantly enhanced cytotoxicity while reducing toxicity to normal cells . This highlights the importance of chemical modifications in developing effective anticancer agents.

Case Study 2: Inhibition of Topoisomerase II

Research focusing on topoisomerase II inhibitors has identified compounds structurally similar to methyl 3-(3-(3-methyl-4-(m-tolyl)piperazin-1-yl)propyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate as promising candidates for cancer therapy. These compounds demonstrated selective inhibition of TopoIIα over TopoIIβ, suggesting a potential for fewer side effects compared to traditional chemotherapeutics like etoposide .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Features of Related Heterocycles

Compound Class Core Structure Functional Groups Synthesis Method Potential Applications References
Target Quinazoline Derivative Tetrahydroquinazoline Piperazine, Thioxo, Methyl Carboxylate Likely multi-step alkylation CNS agents, Enzyme inhibitors
Pyrazolopyrimidines Pyrazolo[3,4-d]pyrimidine Amino, Hydrazine, p-Tolyl Condensation reactions Anticancer, Antiviral
Tetrahydroimidazo-pyridines Imidazo[1,2-a]pyridine Cyano, Nitrophenyl, Diethyl Carboxylate One-pot two-step reaction Not specified
Triazolothiadiazoles Triazolo[3,4-b]thiadiazole Pyrazole, 4-Methoxyphenyl Molecular docking-guided synthesis Antifungal agents

Key Observations:

  • Core Heterocycles: The tetrahydroquinazoline core in the target compound is distinct from pyrazolopyrimidines and imidazopyridines , but all share nitrogen-rich rings, enabling diverse non-covalent interactions (e.g., hydrogen bonding ).
  • Functional Groups: The thioxo group in the target compound may confer higher lipophilicity compared to carbonyl-containing analogs (e.g., 4-oxo groups in pyrazolopyrimidines ).
  • Synthesis : The target compound likely requires multi-step alkylation and cyclization, akin to methods in . In contrast, pyrazolopyrimidines are synthesized via condensation , and triazolothiadiazoles via molecular docking-guided routes .

Crystallographic and Conformational Analysis

  • Structural Characterization : Tools like SHELX and ORTEP-III are critical for resolving complex heterocyclic structures. For example, used NMR and X-ray crystallography to confirm imidazopyridine derivatives .
  • Ring Puckering : The tetrahydroquinazoline core may exhibit puckering similar to cyclopentane derivatives, as described by Cremer and Pople . This affects binding pocket compatibility in biological targets.

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